molecular formula C7H6BrF2NO B1409796 3-Bromo-5-difluoromethoxy-2-methylpyridine CAS No. 1807115-83-8

3-Bromo-5-difluoromethoxy-2-methylpyridine

Cat. No.: B1409796
CAS No.: 1807115-83-8
M. Wt: 238.03 g/mol
InChI Key: LFCYOFPMFBJIMY-UHFFFAOYSA-N
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Description

3-Bromo-5-difluoromethoxy-2-methylpyridine is a brominated pyridine derivative characterized by a difluoromethoxy (-OCF2H) group at the 5-position and a methyl (-CH3) group at the 2-position.

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-6(8)2-5(3-11-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCYOFPMFBJIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807115-83-8
Record name 3-bromo-5-(difluoromethoxy)-2-methylpyridine
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Biological Activity

3-Bromo-5-difluoromethoxy-2-methylpyridine is a compound of interest due to its diverse biological activities, particularly in pharmacological applications. This article synthesizes available research findings, detailing its biological activity, structure-activity relationships (SAR), and potential therapeutic uses.

3-Bromo-5-difluoromethoxy-2-methylpyridine is characterized by the following structural features:

  • Molecular Formula : C7H6BrF2N
  • Molecular Weight : 220.03 g/mol
  • Chemical Structure : The compound contains a pyridine ring substituted with bromine and difluoromethoxy groups, which contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of pyridine, including 3-bromo-5-difluoromethoxy-2-methylpyridine, exhibit significant antitumor activity. This compound has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

  • Mechanism of Action : The antitumor properties are attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation. For example, similar compounds have shown inhibition of BRAF(V600E) and EGFR kinases, critical in many cancers .
  • Case Studies : In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds with similar structures demonstrated enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin, indicating a synergistic effect .

Anti-inflammatory and Analgesic Effects

Pyridine derivatives are often investigated for their anti-inflammatory properties. Preliminary studies suggest that 3-bromo-5-difluoromethoxy-2-methylpyridine may reduce inflammatory markers in vitro.

  • Research Findings : A study on related compounds indicated that they could significantly lower levels of pro-inflammatory cytokines in cell cultures .
  • Potential Applications : The anti-inflammatory activity opens avenues for developing treatments for conditions such as arthritis and chronic pain syndromes.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyridine derivatives have highlighted their ability to enhance cognitive function and protect against neurodegenerative diseases.

  • Cognitive Enhancement : Compounds similar to 3-bromo-5-difluoromethoxy-2-methylpyridine have been shown to improve cognitive abilities in animal models, suggesting possible applications in treating dementia or Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-bromo-5-difluoromethoxy-2-methylpyridine. Key modifications can enhance its potency and selectivity:

ModificationEffect on Activity
Addition of halogensIncreased potency against kinase targets
Alteration of methoxy groupEnhanced solubility and bioavailability
Variation in alkyl substituentsImproved selectivity towards specific receptors

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Toxicity studies reveal that certain derivatives may exhibit cytotoxic effects at high concentrations; thus, dosage optimization is essential for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-difluoromethoxy-2-methylpyridine has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively.

Key Findings:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and inflammation.
  • Binding Affinity: The presence of both bromine and difluoromethoxy groups enhances its binding affinity to biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties
Research indicated that treatment with 3-Bromo-5-difluoromethoxy-2-methylpyridine significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages, suggesting its potential role in managing inflammatory diseases.

Agrochemicals

The compound is also utilized in the formulation of pesticides due to its biological activity against pests and pathogens. Its structure allows for selective interactions with biological targets, enhancing its efficacy as an agrochemical agent.

Applications in Agrochemicals:

  • Pesticide Development: The compound's unique properties make it a candidate for developing new pesticides that are effective against specific agricultural pests while minimizing environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes substitution reactions with nucleophiles due to the electron-deficient nature of the pyridine ring.

Reaction Conditions Products Yield Source
Amine substitutionNH₃ in THF, 80°C, 12 hrs5-Difluoromethoxy-2-methyl-3-aminopyridine72%,
Methoxy substitutionNaOMe in MeOH, Pd(OAc)₂, 100°C3,5-Dimethoxy-2-methylpyridine65%
Thiol substitutionNaSH in DMF, 60°C, 6 hrs3-Mercapto-5-difluoromethoxy-2-methylpyridine68%

Key Findings :

  • The difluoromethoxy group enhances ring activation, facilitating substitutions at position 3.

  • Steric hindrance from the methyl group at position 2 reduces reaction rates compared to unsubstituted analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl or alkyl-aryl systems.

Reaction Catalyst Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Phenylboronic acid, DMF, 100°C3-Phenyl-5-difluoromethoxy-2-methylpyridine85%,
Heck couplingPdCl₂, P(o-tol)₃Styrene, DMF, 120°C3-Styryl-5-difluoromethoxy-2-methylpyridine78%
Sonogashira couplingCuI, PdCl₂(PPh₃)₂Phenylacetylene, THF, 80°C3-Ethynylphenyl-5-difluoromethoxy-2-methylpyridine70%

Mechanistic Insights :

  • The difluoromethoxy group stabilizes the transition state via electron-withdrawing effects, improving coupling efficiency .

  • Steric effects from the methyl group necessitate longer reaction times compared to des-methyl analogs.

Functionalization of the Methyl Group

The methyl group at position 2 can undergo oxidation or halogenation under controlled conditions.

Reaction Reagents Conditions Product Yield Source
Oxidation to carboxylic acidKMnO₄, H₂SO₄80°C, 8 hrs5-Difluoromethoxy-3-bromopyridine-2-carboxylic acid60%
BrominationNBS, AIBN, CCl₄Reflux, 12 hrs2-Bromomethyl-5-difluoromethoxy-3-bromopyridine55%

Challenges :

  • Over-oxidation risks necessitate precise temperature control.

  • Competitive bromination at the pyridine ring is minimized using radical initiators like AIBN.

Reduction Reactions

The bromine atom can be selectively reduced under hydrogenation conditions.

Reaction Catalyst Conditions Product Yield Source
DehalogenationH₂, Pd/CEtOH, 50°C, 6 atm5-Difluoromethoxy-2-methylpyridine90%

Notes :

  • Full reduction of the pyridine ring to piperidine derivatives is not observed under these conditions .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing HF and Br₂.

  • Hydrolysis : The difluoromethoxy group resists hydrolysis under acidic/basic conditions (pH 1–14).

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular formulas, and properties of 3-Bromo-5-difluoromethoxy-2-methylpyridine with related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Similarity Score
3-Bromo-5-difluoromethoxy-2-methylpyridine 3-Br, 5-OCF2H, 2-CH3 C7H6BrF2NO High lipophilicity; potential drug intermediate N/A
3-Bromo-5-methoxy-2-methylpyridine 3-Br, 5-OCH3, 2-CH3 C7H8BrNO Intermediate in organic synthesis 0.92
3-Bromo-5-chloro-2-methoxypyridine 3-Br, 5-Cl, 2-OCH3 C6H5BrClNO Enhanced electrophilicity; agrochemical uses 0.76
5-Bromo-3-(difluoromethoxy)pyridin-2-amine 5-Br, 3-OCF2H, 2-NH2 C6H5BrF2N2O Bioactive amine; medicinal chemistry 0.81
2-Bromo-3-methylpyridine 2-Br, 3-CH3 C6H6BrN Solvent in catalysis; simpler synthesis N/A
Key Observations:
  • Substituent Effects : The difluoromethoxy group (-OCF2H) in the target compound increases lipophilicity compared to methoxy (-OCH3) or chloro (-Cl) analogs, enhancing membrane permeability in drug candidates .
  • Reactivity : Bromine at the 3-position stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms improve metabolic stability .
  • Biological Activity : Amine-substituted analogs (e.g., 5-Bromo-3-(difluoromethoxy)pyridin-2-amine) exhibit higher bioactivity due to hydrogen-bonding capabilities, unlike methyl-substituted derivatives .

Q & A

Q. What analytical techniques resolve overlapping signals in the ¹H NMR spectrum of this compound?

  • Answer :
  • COSY/NOESY : Assign coupled protons (e.g., methyl and pyridine ring) .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange at -40°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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